P-Glycoprotein (Pgp) Inhibition: Quantified Activity vs. Known Inhibitor Cyclosporine A
2-Amino-5-chloropyridine-3-sulfonamide demonstrates P-glycoprotein (Pgp) inhibitory activity with an IC50 value of 4.1 μM . This represents quantifiable inhibitory potency against the ATP-dependent efflux pump implicated in multidrug resistance. For comparison, the well-established Pgp inhibitor cyclosporine A exhibits an IC50 of approximately 1.0–2.0 μM in comparable functional assays (calcein-AM uptake), while verapamil, another reference inhibitor, shows IC50 values in the 5–10 μM range [1].
| Evidence Dimension | P-glycoprotein (Pgp) efflux transporter inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.1 μM |
| Comparator Or Baseline | Cyclosporine A (IC50 ≈ 1.0–2.0 μM); Verapamil (IC50 ≈ 5–10 μM) |
| Quantified Difference | Target compound is approximately 2–4× less potent than cyclosporine A but within comparable order of magnitude; potency comparable to verapamil range |
| Conditions | Functional Pgp inhibition assay; comparator data from calcein-AM accumulation assays in Pgp-overexpressing cell lines |
Why This Matters
This specific IC50 value positions 2-amino-5-chloropyridine-3-sulfonamide as a structurally distinct Pgp inhibitor scaffold for structure-activity relationship (SAR) studies, enabling researchers to probe the pharmacophore requirements for Pgp inhibition without reliance on macrocyclic peptides.
- [1] Wang, R. B., et al. (2003). Evaluation of P-glycoprotein inhibitors using calcein-AM accumulation in MDR1-transfected cells. Journal of Pharmaceutical Sciences, 92(6), 1295-1305. View Source
